7-Bromo-6-fluoroquinolin-4-ol
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Overview
Description
7-Bromo-6-fluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5BrFNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-fluoroquinoline.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or other suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroquinolin-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines under mild conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 7-substituted-6-fluoroquinolin-4-ol derivatives.
Oxidation: Formation of 7-bromo-6-fluoroquinolin-4-one.
Reduction: Formation of 7-bromo-6-fluoroquinolin-4-amine or other reduced derivatives.
Scientific Research Applications
7-Bromo-6-fluoroquinolin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Material Science: It is explored for its potential use in the development of organic electronic materials and liquid crystals.
Agriculture: The compound and its derivatives are investigated for their potential use as agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolin-4-ol: Lacks the bromine atom, which may result in different biological activity and reactivity.
7-Bromoquinolin-4-ol:
7-Chloro-6-fluoroquinolin-4-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological effects.
Uniqueness
7-Bromo-6-fluoroquinolin-4-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This dual substitution enhances its versatility in various chemical reactions and broadens its range of applications in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
7-bromo-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGEBHGAOEYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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